molecular formula C13H11NO4S B2364794 Dimethyl 3-phenylisothiazole-4,5-dicarboxylate CAS No. 27545-53-5

Dimethyl 3-phenylisothiazole-4,5-dicarboxylate

Cat. No.: B2364794
CAS No.: 27545-53-5
M. Wt: 277.29
InChI Key: VBGFXPUHVNMJAD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 3-phenylisothiazole-4,5-dicarboxylate typically involves the reaction of benzonitrile with cyanoformate in the presence of dimethyl acetylenedicarboxylate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound can also be synthesized through other methods involving different starting materials and catalysts, but the exact details of these methods are often proprietary and not publicly disclosed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-phenylisothiazole-4,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce reduced isothiazole derivatives .

Mechanism of Action

The mechanism of action of Dimethyl 3-phenylisothiazole-4,5-dicarboxylate involves its interaction with specific molecular targets and pathways within cells. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Dimethyl 3-phenylisothiazole-4,5-dicarboxylate include:

Uniqueness

This compound is unique due to its specific isothiazole ring structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

dimethyl 3-phenyl-1,2-thiazole-4,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4S/c1-17-12(15)9-10(8-6-4-3-5-7-8)14-19-11(9)13(16)18-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGFXPUHVNMJAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SN=C1C2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 412.2 g (2.3 mol) of 5-phenyl-1,3,4-oxathiazol-2-one, 662.7 g (4.66 mol) of dimethyl acetylenedicarboxylate, and 1 l. of chlorobenzene was heated at 135° for 6.5 hours, at which time CO2 evolution became very slow. Infrared and gas chromatography assays also indicated that the reaction was complete. The reaction mixture was concentrated under vacuum to 0.2 mm and 90°. The 680 g of pot residue was crystallized from about 700 ml of methanol to give 393 g of solid dimethyl 3-phenyl-4,5-isothiazoledicarboxylate, m.p. 70°-71.5°. An additional 69.9 g of solid, m.p. 70°-72°, was obtained from the filtrate. The total of 462.9 g mounted to a 72.7% yield.
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412.2 g
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662.7 g
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Synthesis routes and methods II

Procedure details

A solution of 5-phenyl-[1,3,4]oxathiazol-2-one (30.33 mmol) and dimethylacetylenedicarboxylate (60.67 mmol) in chlorobenzene (17.8 mL) was refluxed with stirring for 6 h before it was concentrated in vacuo. The residue was crystallized from cold MeOH to give the title compound (5.0 g) as a slightly yellow solid: MS (m/z) 278.1 (M+1).
Quantity
30.33 mmol
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reactant
Reaction Step One
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60.67 mmol
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reactant
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17.8 mL
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